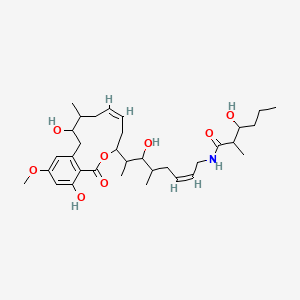

Cruentaren A

Description

Properties

Molecular Formula |

C33H51NO8 |

|---|---|

Molecular Weight |

589.8 g/mol |

IUPAC Name |

N-[(Z)-7-[(6Z)-10,16-dihydroxy-14-methoxy-9-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-4-yl]-6-hydroxy-5-methyloct-2-enyl]-3-hydroxy-2-methylhexanamide |

InChI |

InChI=1S/C33H51NO8/c1-7-12-26(35)22(4)32(39)34-16-11-10-14-21(3)31(38)23(5)29-15-9-8-13-20(2)27(36)18-24-17-25(41-6)19-28(37)30(24)33(40)42-29/h8-11,17,19-23,26-27,29,31,35-38H,7,12-16,18H2,1-6H3,(H,34,39)/b9-8-,11-10- |

InChI Key |

UXPPKIOUXFFKDI-XESWYYRISA-N |

Isomeric SMILES |

CCCC(C(C)C(=O)NC/C=C\CC(C)C(C(C)C1C/C=C\CC(C(CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)C)O)O |

Canonical SMILES |

CCCC(C(C)C(=O)NCC=CCC(C)C(C(C)C1CC=CCC(C(CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)C)O)O |

Synonyms |

cruentaren A |

Origin of Product |

United States |

Characterization of Isomeric Analogues, E.g., Cruentaren B

Comparative Structural Analysis of Cruentaren A and B

The primary structural distinction between Cruentaren A and Cruentaren B lies in their macrocyclic lactone rings. Cruentaren A is characterized by a 12-membered macrocyclic lactone, which is a key feature of its benzolactone class. msu.edulibretexts.org In contrast, Cruentaren B possesses a corresponding 6-membered lactone ring. libretexts.orgnih.gov Both isomers feature an N-acylallylamine side chain that is acylated by a 2-hydroxy-4-methoxy benzoic acid moiety. libretexts.org

This difference in lactone ring size profoundly impacts their biological profiles. Cruentaren A is recognized for its potent cytotoxic effects, exhibiting an IC50 of 8.3 nM against L929 mouse fibroblasts, and strong antifungal activity against yeasts and filamentous fungi. msu.edulibretexts.orgnih.govmasterorganicchemistry.com It functions as a selective inhibitor of mitochondrial F-ATPase. msu.edulibretexts.org Conversely, Cruentaren B, the 6-membered lactone isomer, demonstrates only marginal cytotoxicity and lacks significant antifungal activity. msu.edulibretexts.orgnih.govmasterorganicchemistry.com Furthermore, it has been reported that Cruentaren A can undergo a rapid and quantitative translactonization reaction, converting into the biologically inactive isomer, Cruentaren B, by forming a lactone onto the C9 hydroxyl group.

The comparative data for Cruentaren A and B are summarized in the table below:

| Feature | Cruentaren A | Cruentaren B |

| Molecular Formula | C33H51NO8 masterorganicchemistry.com | C33H51NO8 masterorganicchemistry.com |

| Molecular Weight | 589 g/mol masterorganicchemistry.com | 589 g/mol masterorganicchemistry.com |

| Lactone Ring Size | 12-membered macrocyclic lactone msu.edulibretexts.org | 6-membered lactone libretexts.orgnih.gov |

| Relative Abundance | Major natural product msu.edulibretexts.orgnih.gov | Minor co-metabolite libretexts.orgnih.gov |

| Cytotoxicity (L929) | Potent (IC50 8.3 nM) msu.edu | Marginally active / Inactive msu.edulibretexts.orgnih.govmasterorganicchemistry.com |

| Antifungal Activity | Strong inhibition of yeasts/fungi libretexts.orgnih.govmasterorganicchemistry.com | No antifungal activity libretexts.orgnih.govmasterorganicchemistry.com |

| Mechanism of Action | Selective F-ATPase inhibitor msu.edulibretexts.org | Biologically inactive |

| Interconversion | Can translactonize to Cruentaren B | Formed from translactonization of Cruentaren A |

Biosynthetic Pathways and Genetic Insights

Proposed Biosynthetic Origin: Polyketide Synthase (PKS) Pathway

Cruentaren A, a macrolide, is produced by the myxobacterium Byssovorax cruenta. [4, 1.1] Natural products from myxobacteria, including Cruentaren A, are often derived from polyketide synthase (PKS) pathways. [1.1, 1.2] PKSs are large, multi-enzyme complexes that assemble polyketide chains through repeated condensation reactions of small carboxylic acid building blocks, similar to fatty acid synthesis. [1.10] The structural features of Cruentaren A, which include a resorcinol-derived 12-membered macrocyclic lactone and an N-acylallylamine side chain, are characteristic of compounds often synthesized via polyketide pathways. [1.4] Specifically, it is described as a salicylate-type macrolide, further supporting a polyketide origin. [1.6, 1.19] Modular trans-acyltransferase (AT) PKSs are known enzymatic assembly lines responsible for the biosynthesis of complex polyketide natural products, introducing significant chemical diversity. [1.16]

Identification and Analysis of Putative Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters (BGCs) are contiguous sets of genes in a genome that collectively encode the enzymes and regulatory elements required for the biosynthesis of a specific secondary metabolite. [1.16, 1.34, 1.37] The producing organism for Cruentaren A is Byssovorax cruenta. [1.4, 1.16, 1.21] While general methods for identifying BGCs involve genome mining and bioinformatics tools like antiSMASH, which predict BGCs based on conserved enzymatic domains, specific details regarding the identified BGC for Cruentaren A in Byssovorax cruenta are not extensively detailed in the public search results. [1.22, 1.34, 1.37] However, the presence of such a cluster is implied by the polyketide nature of Cruentaren A and the known biosynthetic capabilities of its producing myxobacterium. For instance, another compound from Byssovorax cruenta, haprolid, is known to be synthesized via a hybrid polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) biosynthetic pathway, indicating the presence of sophisticated biosynthetic machinery in this bacterium. [1.21]

Strategies for Elucidating Biosynthetic Intermediates

Elucidating biosynthetic intermediates is critical for mapping out the complete pathway of a natural product. Common strategies for identifying these intermediates include:

Isotope Labeling Studies: Feeding isotopically labeled precursors (e.g., with ¹³C or ²H) to the producing organism and analyzing the incorporation pattern into the final product using NMR or mass spectrometry. This can reveal the building blocks and the connectivity of the carbon skeleton.

Gene Knockout/Mutagenesis: Disrupting specific genes within a putative BGC can lead to the accumulation of biosynthetic intermediates, which can then be isolated and characterized. [1.16]

In Vitro Enzymatic Assays: Reconstituting parts of the biosynthetic pathway in vitro using purified enzymes and defined substrates to observe the formation of intermediates. [1.9]

Precursor-Directed Biosynthesis: Feeding synthetic analogs of proposed early-stage precursors to the producing organism to see if modified natural products are generated, which can confirm the acceptance of certain building blocks by the biosynthetic machinery.

Despite these established strategies, specific research findings detailing the elucidation of biosynthetic intermediates for Cruentaren A using these methods were not found in the provided search results. The literature primarily focuses on the chemical synthesis of Cruentaren A, which involves synthetic intermediates and fragments, distinct from its natural biosynthetic precursors. [1.1, 1.4, 1.5, 1.7, 1.13, 1.14, 1.18, 1.23]

Mechanistic and Molecular Basis of Cruentaren a Biological Activity

Mitochondrial F1FO ATP Synthase (F-ATPase) Inhibition

Cruentaren A is recognized as a selective and potent inhibitor of mitochondrial F1FO ATP synthase, a crucial enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation. nih.govacs.orgnih.gov

Selective Inhibition Profile of F1FO ATP Synthase

Studies have consistently shown that Cruentaren A selectively inhibits the F1 domain of F1FO ATP synthase. nih.govacs.orgnih.gov Its inhibitory activity demonstrates selectivity for eukaryotic F-ATPases, including those from yeast and mammals. nih.gov Notably, Cruentaren A was found to be completely inactive against F1 ATPases from Escherichia coli, highlighting its specificity for eukaryotic forms of the enzyme. nih.gov This selective profile distinguishes Cruentaren A from other F1FO ATP synthase inhibitors like efrapeptins, which are known for their non-specific inhibition of various ATP synthases and the 20S proteasome. nih.gov

Table 1: Selective Inhibition Profile of Cruentaren A

| Target Enzyme | Inhibition by Cruentaren A | Reference |

| Mitochondrial F1FO ATP Synthase (Eukaryotic) | Inhibited (selective to F1 domain) | nih.govacs.orgnih.gov |

| F1 ATPase from Escherichia coli | No inhibition | nih.gov |

Specificity Against Other ATPase Classes (e.g., V-ATPase, Na+/K+-ATPase)

Despite some structural similarities to benzolactone enamides like apicularen and salicylihalamide, which are known V-ATPase inhibitors, Cruentaren A exhibits no inhibitory activity against V-ATPases or P-ATPases. nih.govacs.orgnih.govresearchgate.netbiologists.com Furthermore, Cruentaren A has also been shown to have no inhibitory effect on Na+/K+-ATPases. nih.gov This high specificity for F1FO ATP synthase underscores its unique mechanism of action compared to other ATPase inhibitors. nih.govnih.gov

Table 2: Specificity of Cruentaren A Against Other ATPase Classes

| ATPase Class | Inhibition by Cruentaren A | Reference |

| V-ATPase | No inhibition | nih.govacs.orgnih.govresearchgate.netbiologists.com |

| P-ATPase | No inhibition | nih.govacs.org |

| Na+/K+-ATPase | No inhibition | nih.gov |

Binding Site Delineation within F1FO ATP Synthase

While initial studies indicated that Cruentaren A's inhibition occurs through interaction with the catalytic F1 domain, the precise binding site within F1FO ATP synthase remained undefined for some time. nih.govresearchgate.net More recent cryogenic electron microscopy (cryoEM) structural analysis has elucidated the binding site of Cruentaren A within ATP synthase. nih.gov This structural information is crucial for understanding its mechanism and for the rational design of new inhibitors. nih.gov

Impact on Oxidative Phosphorylation (OXPHOS)

As a selective inhibitor of mitochondrial F1FO ATP synthase, Cruentaren A disrupts the cellular process of oxidative phosphorylation (OXPHOS). nih.govacs.orgnih.gov Oxidative phosphorylation is the primary pathway for ATP generation in aerobic conditions, producing over 95% of cellular ATP. nih.govsavemyexams.comstudymind.co.uk By inhibiting this crucial process, Cruentaren A effectively decreases cellular ATP levels. nih.gov This reduction in ATP is significant as transformed cells, such as cancer cells, often require higher concentrations of ATP to sustain their elevated metabolic rates. nih.gov

Modulation of the Hsp90 Protein Folding Machinery

Beyond its direct inhibition of F1FO ATP synthase, Cruentaren A indirectly modulates the Hsp90 protein folding machinery. nih.govresearchgate.netacs.orgnih.gov This modulation leads to the degradation of Hsp90-dependent client proteins without inducing the pro-survival heat shock response (HSR), a common limitation of many traditional Hsp90 inhibitors. nih.govresearchgate.netacs.orgnih.govacs.org

Disruption of Hsp90α and F1FO ATP Synthase Interactions

Cruentaren A's selective inhibition of F1FO ATP synthase has been shown to disrupt the interaction between Hsp90, specifically the Hsp90α isoform, and F1FO ATP synthase. nih.govacs.orgscispace.comfigshare.comresearchgate.net F1FO ATP synthase has been identified as a partner protein for Hsp90 and plays a role in the maturation of Hsp90-dependent client proteins. nih.govresearchgate.net The disruption of this interaction by Cruentaren A leads to the degradation of Hsp90-dependent client proteins, such as phosphorylated Akt (pAkt), Her2, and Raf, in a dose-dependent manner. nih.govnih.gov This mechanism is distinct from direct Hsp90 inhibition and is particularly advantageous because it does not trigger the heat shock response, which can otherwise promote cell survival. nih.govresearchgate.netacs.orgnih.govacs.orgscispace.com

Table 3: Impact of Cruentaren A on Hsp90-Dependent Client Proteins in MCF7 Cells

| Hsp90-Dependent Client Protein | Effect of Cruentaren A (48h incubation) | Reference |

| Phosphorylated Akt (pAkt) | Degradation (dose-dependent) | nih.govnih.gov |

| Her2 | Degradation (dose-dependent) | nih.gov |

| Raf | Degradation (dose-dependent) | nih.gov |

| Cyclin D1 | Degradation (dose-dependent) | nih.gov |

| GLUT1 | Degradation (dose-dependent) | nih.gov |

Cruentaren A disrupts the Hsp90α and F1FO ATP synthase interaction in a dose-dependent manner, while interactions between Hsp90α and other components of the Hsp90 multiprotein complex (e.g., Hsp70, Cdc37, and p23) remain unaffected. nih.gov

Consequences for Hsp90 Chaperone Function

Cruentaren A functions as a selective and potent inhibitor of F1F0 ATP synthase, an enzyme critical for producing approximately 90% of cellular ATP nih.govacs.org. The Hsp90 molecular chaperone is essential for the conformational maturation of a wide array of client proteins, a process facilitated by the Hsp90 chaperone cycle involving ATP hydrolysis at its N-terminus nih.gov. Research indicates that F1F0 ATP synthase directly interacts with Hsp90, specifically the Hsp90α isoform, suggesting its role as a co-chaperone in the Hsp90 protein folding machinery nih.govacs.orgresearchgate.net. By selectively inhibiting F1F0 ATP synthase, Cruentaren A disrupts this direct interaction between Hsp90 and F1F0 ATP synthase, thereby indirectly modulating the Hsp90 protein folding machinery and leading to the degradation of Hsp90-dependent client proteins nih.govacs.orgacs.orgnih.govresearchgate.netfigshare.com. This indirect mechanism highlights a novel approach to influencing Hsp90 function by targeting its energetic support system.

Distinct Mechanism Compared to Classical Hsp90 Inhibitors

Cruentaren A's mechanism of action is notably distinct from that of classical Hsp90 inhibitors, such as geldanamycin (B1684428) and its derivative 17-AAG (tanespimycin) nih.govacs.orgacs.orgnih.govscispace.com. Traditional Hsp90 inhibitors typically bind directly to the ATP-binding site located at the N-terminus of Hsp90, competitively inhibiting its ATPase activity and disrupting the chaperone cycle nih.govacs.orgacs.orgnih.govscispace.comresearchgate.net. In contrast, Cruentaren A does not directly bind to Hsp90 or inhibit its intrinsic function nih.govacs.org. Instead, its effect on Hsp90 is indirect, mediated through its selective inhibition of F1F0 ATP synthase nih.govacs.orgacs.orgnih.govresearchgate.netfigshare.com. This allosteric or indirect modulation distinguishes Cruentaren A from both N-terminal and C-terminal Hsp90 inhibitors, which directly interact with Hsp90 protein domains nih.govacs.orgnih.govscispace.com. Furthermore, unlike some C-terminal inhibitors, Cruentaren A does not protect Hsp90 from trypsinolysis, reinforcing its unique mechanistic profile nih.gov.

Absence of Heat Shock Response (HSR) Induction

A significant advantage of Cruentaren A's indirect mechanism is its inability to induce the pro-survival Heat Shock Response (HSR) nih.govacs.orgacs.orgnih.govku.edu. Classical N-terminal Hsp90 inhibitors, while effective at inducing client protein degradation, often activate Heat Shock Factor-1 (HSF-1). This activation leads to the upregulation of heat shock proteins, including Hsp70 and Hsp90 itself, which can serve as a pro-survival mechanism in cancer cells and contribute to drug resistance and dosing challenges nih.govacs.orgacs.orgwikipedia.org. Cruentaren A's selective inhibition of F1F0 ATP synthase and subsequent indirect modulation of Hsp90 avoids this HSR induction, offering a potentially more favorable therapeutic profile by circumventing a common resistance mechanism associated with direct Hsp90 inhibitors nih.govacs.orgacs.orgnih.govku.edu.

Cellular Responses to Cruentaren A Treatment

The unique mechanism of Cruentaren A translates into specific cellular responses, particularly in cancer contexts.

Inhibition of Cellular Proliferation in Cancer Cell Lines

Cruentaren A has demonstrated potent antiproliferative activity across various cancer cell lines nih.govacs.orgresearchgate.netmdpi.commdpi.com. Studies have shown its efficacy against the human lung cancer cell line A549 and the estrogen receptor-positive human breast cancer cell line MCF7 nih.govacs.org. Notably, Cruentaren A exhibited relative inactivity against normalized non-transformed human cell lines such as HEK293 and MRC5, suggesting a degree of selectivity for transformed cells nih.govacs.org. The antiproliferative effects are observed at low nanomolar concentrations, with an EC50 value of 7.99 ± 4.13 nM reported against MCF7 cells for client protein degradation, which mirrors antiproliferative IC50 values nih.govacs.org.

Table 1: Antiproliferative Activity of Cruentaren A in Select Cell Lines

| Cell Line | Type | Reported Activity (EC50/IC50) | Reference |

| MCF7 | Human Breast Cancer (ER+) | 7.99 ± 4.13 nM (EC50 for client degradation, mirrors antiproliferative IC50) | nih.govacs.org |

| A549 | Human Lung Cancer | Potent antiproliferative activity | nih.govacs.org |

| HEK293 | Human Embryonic Kidney (Normal) | Relatively inactive | nih.govacs.org |

| MRC5 | Human Lung Fibroblast (Normal) | Relatively inactive | nih.govacs.org |

Induction of Client Protein Degradation via Hsp90 Pathway

A key cellular consequence of Cruentaren A treatment is the induction of Hsp90-dependent client protein degradation nih.govacs.orgacs.orgnih.govfigshare.comnih.gov. This degradation is observed at low nanomolar concentrations, consistent with its antiproliferative efficacy, typically after 48 hours of incubation nih.govacs.org. The destabilization and subsequent degradation of these client proteins, which are often oncogenic and critical for cancer cell survival and proliferation, occur primarily through the ubiquitin-proteasome pathway nih.gov. Examples of oncogenic client proteins whose levels are decreased upon Cruentaren A treatment include Her2 and pAkt nih.govacs.org. This effect is a direct manifestation of Cruentaren A's modulation of the Hsp90 chaperone machinery by disrupting the Hsp90-F1F0 ATP synthase interaction nih.govacs.orgacs.orgnih.govresearchgate.netfigshare.com.

Investigations into Apoptotic vs. Non-Apoptotic Cell Death Pathways

Cruentaren A demonstrates potent cytotoxic activity against various human cancer cell lines, including L929 mouse fibroblasts (IC50 of 8.3 nM), human lung cancer cell line A549, and estrogen receptor-positive human breast cancer cell line MCF7 nih.gov. It has also shown activity against multidrug-resistant KB cell lines. Studies have indicated that Cruentaren A can arrest human histiocytic lymphoma cells (U-937) in the G0/1 phase of the cell cycle.

Despite its significant cytotoxic effects, investigations into the cellular death pathways induced by Cruentaren A have revealed that it does not trigger a classical apoptotic process. This finding is crucial, as many traditional anti-cancer therapies primarily rely on inducing apoptosis. The observation that Cruentaren A's cytotoxic effects are not mediated by apoptosis suggests that its mechanism of inducing cell death might involve non-apoptotic pathways.

Non-apoptotic cell death pathways are diverse and include mechanisms such as ferroptosis, necroptosis, pyroptosis, and paraptosis, which have gained attention for their potential in cancer therapy, especially in cases where cancer cells develop resistance to apoptosis. While the specific non-apoptotic pathways activated by Cruentaren A require further elucidation, the absence of apoptotic hallmarks indicates an alternative mode of action for its potent cytotoxicity.

The following table summarizes some of the observed cytotoxic activities:

| Cell Line | IC50 (nM) | Reference |

| L929 mouse fibroblasts | 8.3 | nih.gov |

| A549 (human lung cancer) | Potent | |

| MCF7 (human breast cancer) | Potent | |

| U-937 (human histiocytic lymphoma) | G0/1 arrest, no apoptosis | |

| Multidrug-resistant KB line | Low nanomolar | |

| HEK293 (normalized human) | Relatively inactive | |

| MRC5 (normalized human) | Relatively inactive |

Antifungal Activity Mechanisms

Cruentaren A exhibits strong inhibitory effects against a range of yeasts and filamentous fungi. Its antifungal activity is closely linked to its primary molecular target: mitochondrial F-ATPase.

Early investigations into the antifungal mechanism of Cruentaren A noted its increased activity against Saccharomyces cerevisiae when grown on glucose-free media, leading to the hypothesis that the compound acts on a target associated with mitochondria. Subsequent experiments confirmed that Cruentaren A effectively inhibits F0F1 mitochondrial ATP-hydrolysis in submitochondrial particles derived from both S. cerevisiae and beef heart. The inhibitory concentrations of Cruentaren A were found to be in a similar range to those of oligomycin (B223565), another known F-ATPase inhibitor.

Furthermore, the antifungal action of Cruentaren A demonstrates selectivity for eukaryotic F-ATPases. It was found to be completely inactive against a series of Gram-negative bacteria, and it did not inhibit the function of purified F1-ATPase from Escherichia coli. This selectivity underscores its potential as a targeted antifungal agent by specifically disrupting the mitochondrial energy metabolism in fungal cells.

Chemical Synthesis and Analogue Design

Strategic Approaches to Total Synthesis of Cruentaren A

The total synthesis of Cruentaren A has been achieved through carefully planned routes that navigate the molecule's structural complexities. These strategies often involve a combination of convergent fragment couplings and advanced cyclization methods to construct the macrocyclic core.

Retrosynthetic analysis, the process of deconstructing a target molecule into simpler precursors, is fundamental to planning the synthesis of Cruentaren A. A primary disconnection is typically made at the ester bond within the macrolactone, linearizing the structure to a seco-acid. This approach simplifies the complex cyclic system into a more manageable acyclic precursor.

Further disconnections of the carbon backbone are strategically chosen to divide the molecule into smaller, synthetically accessible fragments. Common disconnection points include the C10-C11 olefin and the C6-C7 bond. These disconnections yield key building blocks, often referred to as the "northern" and "southern" fragments, which can be synthesized independently. This fragmentation strategy allows for a more controlled and efficient assembly of the complex stereochemical arrays present in the molecule.

| Disconnection Point | Generated Fragments | Primary Synthetic Challenge | References |

| Macrolactone Ester | Seco-acid | Macrolactonization | |

| C10–C11 Olefin | Northern and Southern fragments | Stereoselective olefin formation | |

| C6–C7 Bond | Sub-fragments of the northern portion | Stereocenter control |

Convergent synthesis strategies are highly favored for complex molecules like Cruentaren A due to their efficiency. In this approach, major fragments of the molecule are synthesized separately and then joined together in the later stages. This method contrasts with a linear synthesis where the molecule is built in a step-by-step fashion from one end to the other.

The presence of multiple stereocenters in Cruentaren A necessitates precise control over its three-dimensional structure. Chemists have utilized a wide array of diastereoselective and enantioselective reactions to install the correct stereochemistry.

Enantioselective synthesis of key fragments is often achieved using chiral auxiliaries or catalysts to ensure the production of a single enantiomer. Diastereoselective reactions are then used to control the relative stereochemistry of newly formed stereocenters in relation to existing ones. Substrate-controlled reactions, where the existing chirality in the molecule directs the stereochemical outcome of a reaction, have been particularly important in establishing the stereocenters within the northern fragment of Cruentaren A.

The synthesis of Cruentaren A has provided a fertile ground for the application of powerful and modern organic reactions, which have been crucial for overcoming the synthetic challenges posed by its structure.

Ring-closing metathesis (RCM) is a prominent reaction used in the final stages of many Cruentaren A syntheses to form the 16-membered macrocycle. This reaction, often catalyzed by ruthenium-based catalysts, efficiently forms large rings by joining two terminal alkenes within a linear precursor. The success of this key step is highly dependent on the conformation of the precursor and the specific catalyst used.

An alternative strategy, ring-closing alkyne metathesis (RCAM), has also been employed. This method cyclizes a precursor containing two alkyne groups to form a cycloalkyne, which can then be converted to the diene structure found in the natural product.

Stereoselective aldol (B89426) reactions are fundamental tools for constructing carbon-carbon bonds while controlling the stereochemistry of adjacent carbons. These reactions have been instrumental in building the stereochemically rich northern fragment of Cruentaren A.

Different variations of the aldol reaction have been successfully implemented. The Evans aldol reaction utilizes chiral oxazolidinone auxiliaries to direct the stereochemical outcome. The Mukaiyama aldol reaction employs silyl (B83357) enol ethers and Lewis acids to achieve stereoselectivity. Additionally, the Myers aldol reaction, which uses pseudoephedrine as a chiral auxiliary, has been applied to control the formation of new stereocenters during the synthesis.

Application of Advanced Organic Reactions

Stille Coupling Reactions

The Stille coupling, a versatile palladium-catalyzed cross-coupling reaction, has been instrumental in the synthesis of Cruentaren congeners. In the total synthesis of Cruentaren B, a Stille coupling was employed to construct the crucial C7-C8 bond, linking the aromatic core to the polyketide side chain. figshare.comnih.govacs.org This reaction involved the coupling of a triflate and an allylstannane in the presence of LiCl and tri(2-furyl)phosphine (B125338) (TFP) in N-methylpyrrolidine (NMP), affording the key intermediate in a 65% yield. researchgate.net The strategic application of the Stille reaction highlights its reliability in forming key carbon-carbon bonds within complex molecular architectures.

Epoxide and Oxetane (B1205548) Opening Reactions

Ring-opening reactions of strained heterocycles like epoxides and oxetanes have proven to be effective strategies in the synthesis of the Cruentaren A core structure. A second-generation synthesis utilized the nucleophilic opening of a terminal epoxide with a lithiated aryl bromide to assemble a significant portion of the macrolactone's carbon skeleton. arkat-usa.org This key epoxide was efficiently synthesized from an aldol product, with the alkyne functionality being introduced via the opening of an oxetane ring by lithium triisopropylsilylacetylide and boron trifluoride etherate. arkat-usa.org This sequence underscores the utility of epoxide and oxetane opening reactions for the stereocontrolled introduction of functional groups and for building complex carbon chains. arkat-usa.orgillinois.edu

| Reaction Type | Reactants | Key Reagents | Significance in Synthesis | Reference |

| Epoxide Opening | Terminal Epoxide, Lithiated Aryl Bromide | n-BuLi | Forms a key C-C bond for the macrolactone backbone. | arkat-usa.org |

| Oxetane Opening | Oxetane, Lithium triisopropylsilylacetylide | Boron trifluoride etherate | Introduces the alkyne for subsequent macrolactonization. | arkat-usa.org |

Lindlar Hydrogenation

The stereoselective formation of the Z-double bond within the 12-membered macrolactone is a critical step in the total synthesis of Cruentaren A. Lindlar hydrogenation of a macrocyclic alkyne precursor is the universally adopted method to achieve this transformation. nih.govarkat-usa.org This reaction utilizes a poisoned palladium catalyst, typically palladium on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) treated with lead acetate (B1210297) and quinoline, to ensure the syn-addition of hydrogen across the alkyne, yielding the desired cis-alkene without over-reduction to the alkane. researchgate.netwikipedia.org The successful application of the Lindlar catalyst in the final stages of multiple total syntheses of Cruentaren A underscores its reliability and indispensability for installing this key structural feature. nih.govarkat-usa.orgresearchgate.net

Rational Design and Synthesis of Cruentaren A Analogues and Derivatives

The significant biological activity of Cruentaren A, coupled with its structural complexity, has spurred efforts to design and synthesize simplified and modified analogues. These studies aim to elucidate structure-activity relationships (SAR) and develop new potential therapeutic agents.

Fragment-Based Design Strategies

Semisynthetic Modifications for Diversification

Synthesis of Simplified Analogues

To overcome the challenges associated with the complex structure of Cruentaren A, researchers have pursued the synthesis of simplified analogues. researchgate.netacs.orgnih.gov A systematic study involved the synthesis of twelve simplified analogues where functionalities in one of the key fragments ("fragment 2") were systematically removed or modified. researchgate.netacs.org The evaluation of these compounds revealed that all the functional groups present in this particular fragment are essential for the anticancer activity of Cruentaren A. researchgate.netnih.gov This highlights the intricate relationship between the structure of Cruentaren A and its biological function, suggesting that while simplification is a desirable goal for synthesis, maintaining the key pharmacophoric elements is crucial for activity.

| Analogue Design Strategy | Description | Key Outcome | Reference |

| Fragment-Based Design | Systematic modification/removal of molecular fragments. | Identified essential functional groups for anticancer activity. | researchgate.netacs.org |

| Semisynthetic Modification | Chemical modification of the natural product or late-stage intermediates. | Generated diverse analogues, including a bioactive trans-alkene isomer. | researchgate.netexlibrisgroup.com |

| Synthesis of Simplified Analogues | Building simpler versions of the natural product. | Determined that functionalities in "fragment 2" are crucial for activity. | researchgate.netnih.gov |

Preparation of Enamide Derivatives

The synthesis of enamide derivatives of Cruentaren A was undertaken to investigate the biological significance of this particular functionality, drawing speculative parallels to benzolactone enamides known to inhibit V-ATPase. uni-tuebingen.dersc.org Researchers hypothesized that an enamide might isomerize into a highly electrophilic acyliminium ion, potentially altering its biological target or activity. rsc.org

The general synthetic approach involved the preparation of a vinyl iodide intermediate. rsc.org One reported method to achieve this was through the hydrozirconation of a diyne precursor using the Schwartz reagent, followed by the addition of iodine. uni-tuebingen.de An alternative strategy involved the Takai olefination of an aldehyde. uni-tuebingen.de Once the vinyl iodide was secured, the enamide functionality was introduced via a cross-coupling reaction with the appropriate side-chain amide. rsc.org For instance, a copper-mediated C-N coupling reaction has been utilized in the synthesis of related benzolactone enamide side chains. nih.gov

Through these methods, several enamide analogues, including compounds referred to as 23 , 50 , and 79 , were successfully prepared. rsc.orgnih.gov However, the synthesis was not without its challenges; in one instance, the enamide functional group proved unstable and did not survive a subsequent demethylation step intended to remove a protecting group from the resorcinol (B1680541) core. rsc.org A homologated enamide derivative was also targeted to further probe the potential biological relevance of this structural motif. uni-tuebingen.de

Structure-Activity Relationship (SAR) Studies of Cruentaren A and Analogues

Identification of Essential Functional Groups for Activity

Structure-activity relationship (SAR) studies have been critical in pinpointing the molecular features of Cruentaren A that are indispensable for its potent biological activity.

The Amide Side Chain: The (S)-3-hydroxy-2-methylhexanoic acid portion of the side chain is fundamentally important for activity. uni-tuebingen.de The removal of the C3'-hydroxyl group from this acyl unit results in a dramatic decrease in both cytotoxicity and F-ATPase inhibition. nih.gov The methyl group at the α-position to the amide's carbonyl group has also been identified as being extremely important for biological function. uni-tuebingen.de

The Macrolactone Core: The specific 12-membered macrolactone structure is essential. This is starkly illustrated by its natural isomer, Cruentaren B , which is formed via a rapid translactonization event involving the C9 hydroxyl group. researchgate.net Cruentaren B is reported to be only marginally active or largely inactive, which underscores the critical importance of both the original lactone ring structure and the presence of a free C9-hydroxyl group for potent bioactivity. nih.govresearchgate.net

Stereochemistry and Peripheral Functionalities: Broader studies involving the systematic removal of functional groups from a key fragment of the macrocycle (referred to as fragment 2) concluded that all functionalities present in this region are essential for the anticancer activity of Cruentaren A. nih.gov

The table below summarizes the key functional groups and their importance for biological activity.

Table 1: Essential Functional Groups in Cruentaren A

| Functional Group/Structural Feature | Importance for Biological Activity | Finding Source(s) |

|---|---|---|

| Side Chain C3'-Hydroxyl Group | Essential; removal leads to a significant drop in activity. | rsc.orgnih.gov |

| Side Chain α-Methyl Group | Very important for high potency. | uni-tuebingen.de |

| 12-Membered Macrolactone Ring | Essential; isomerization to the 14-membered Cruentaren B causes loss of activity. | researchgate.netnih.govresearchgate.net |

| Free C9-Hydroxyl Group | Critical; involved in the inactivating translactonization to Cruentaren B. | researchgate.net |

| Macrocycle Stereocenter Functionalities | All functional groups in "fragment 2" are essential for anticancer activity. | nih.gov |

Elucidation of Key Structural Elements for F-ATPase Inhibition

Cruentaren A is a highly selective and potent inhibitor of mitochondrial F-type adenosine (B11128) triphosphatase (F-ATPase). nih.govresearchgate.net Its mechanism is distinct from structurally related benzolactone enamides, such as apicularen, which target V-ATPase. biologists.com SAR studies have helped to clarify the structural basis for this specific inhibitory profile.

Advanced Characterization and Biophysical Studies of Cruentaren a Interactions

High-Resolution Cryogenic Electron Microscopy (CryoEM) for Target Binding

High-resolution Cryogenic Electron Microscopy (CryoEM) has been instrumental in revealing the precise binding mechanism of Cruentaren A to its primary molecular target, ATP synthase. This technique has provided unprecedented structural details, which were previously unknown. nih.govresearchgate.netpdbj.org

Structural Analysis of Cruentaren A-ATP Synthase Complex

A significant breakthrough in understanding Cruentaren A's mechanism involved the determination of its CryoEM structure bound to Saccharomyces cerevisiae ATP synthase at a resolution of 2.9 Å. nih.govpdbj.org ATP synthase is a complex multi-protein enzyme composed of two main functional domains: the membrane-bound F0 domain, responsible for proton translocation across the mitochondrial membrane, and the soluble catalytic F1 domain, which harnesses the energy from a proton electrochemical gradient to synthesize ATP. nih.gov

The CryoEM studies confirmed that Cruentaren A specifically binds to the F1 region of the ATP synthase. researchgate.net The atomic model of the F1 region, when complexed with Cruentaren A, reveals the precise location of the macrolide. Detailed analysis of the binding site shows specific interactions, including distances and hydrogen bonds formed with residues within the F1 domain, particularly involving the αTP and βTP subunits. researchgate.net Electrostatic potential mapping of the binding site further highlights the nature of these interactions, distinguishing between hydrophobic and hydrophilic residues that contribute to Cruentaren A's stable association with the enzyme. researchgate.net Prior to these CryoEM studies, while it was known that Cruentaren A inhibited ATP synthase and bound to its F1 region, the exact binding site remained elusive. nih.gov

Implications for Inhibitor Design

The elucidation of the CryoEM structure of the Cruentaren A-ATP synthase complex has profound implications for the rational design of novel inhibitors. This structural information has directly enabled the development of new inhibitors through semisynthetic modification of Cruentaren A. nih.govresearchgate.netpdbj.orgnih.govx-mol.net Researchers have successfully synthesized various Cruentaren A derivatives, including a trans-alkene isomer, which demonstrated comparable activity to the parent compound against several cancer cell lines, such as MCF7 (breast cancer), K562 (leukemia), and A549 (lung cancer). nih.govresearchgate.netpdbj.org These findings lay a crucial foundation for the generation of optimized Cruentaren A derivatives, potentially leading to new therapeutic agents for cancer treatment. nih.govresearchgate.netpdbj.org

Enzyme Kinetics of F1FO ATP Synthase Inhibition

Cruentaren A exhibits potent and selective inhibitory activity against mitochondrial F1FO ATP synthase. nih.govnih.govnih.govnih.govacs.orgacs.orgscience.govsemanticscholar.orgresearchgate.net Studies have shown that Cruentaren A inhibits ATP synthesis with an IC50 value ranging from 15–20 nM. nih.gov In ATPase assays, Cruentaren A was found to inhibit detergent-solubilized Saccharomyces cerevisiae ATP synthase with an IC50 of approximately 75 nM. nih.gov

A key characteristic of Cruentaren A's inhibitory profile is its high selectivity. It demonstrates no inhibitory activity against other ATPases, such as V- or P-ATPases, even at concentrations up to 1 µM. nih.govnih.gov Furthermore, its activity is selective for eukaryotic F-ATPases, as it was found to be completely inactive against a series of Gram-negative bacteria and did not inhibit the function of purified F1 from Escherichia coli. nih.gov

Beyond its direct effect on ATP synthase, Cruentaren A also exhibits significant antiproliferative activity against various cancer cell lines at sub-nanomolar concentrations, while showing much lower cytotoxicity against normal cell lines. For instance, its IC50 values against cancer cell lines are notably low: 4.67 nM for MCF7, 1.50 nM for K562, and 0.75 nM for A549. In contrast, its IC50 values against normal cell lines like HEK293 and MRC5 are greater than 500 nM, indicating a favorable selectivity profile. nih.gov The precise mechanism by which Cruentaren A inhibits F1FO ATP synthase and whether it prevents proton translocation, similar to other inhibitors like oligomycin (B223565) A, remains an area of ongoing investigation. nih.gov

Table 1: IC50 Values of Cruentaren A Against ATP Synthase and Cancer Cell Lines

| Target/Cell Line | IC50 Value | Notes | Source |

| Saccharomyces cerevisiae ATP Synthase (ATPase assay) | ~75 nM | Detergent-solubilized | nih.gov |

| ATP Synthesis | 15–20 nM | Selective inhibition | nih.gov |

| MCF7 (Breast Cancer) | 4.67 nM | Antiproliferative activity | nih.gov |

| K562 (Leukemia) | 1.50 nM | Antiproliferative activity | nih.gov |

| A549 (Lung Cancer) | 0.75 nM | Antiproliferative activity | nih.gov |

| HEK293 (Normal) | >500 nM | Low cytotoxicity | nih.gov |

| MRC5 (Normal) | >500 nM | Low cytotoxicity | nih.gov |

Protein-Ligand Interaction Studies

Beyond its direct inhibition of ATP synthase, Cruentaren A has been investigated for its broader impact on cellular protein machinery, particularly its interaction with Heat Shock Protein 90 (Hsp90).

Trypsinolysis Protection Assays for Hsp90 Interaction

Trypsinolysis protection assays were employed to determine if Cruentaren A directly binds to Hsp90. These assays, typically performed in systems like TnT rabbit reticulocyte lysate, assess whether a ligand protects a protein from proteolytic degradation, which is indicative of direct binding and conformational stabilization. nih.gov

Results from these studies revealed that Cruentaren A does not directly bind to or protect Hsp90 from trypsinolysis. nih.gov The proteolytic fingerprints observed after incubation with both low and high concentrations of Cruentaren A were identical to those of the control, unlike the distinct patterns seen with known Hsp90 inhibitors such as novobiocin, which binds to the Hsp90 C-terminus. nih.gov

Despite not directly binding Hsp90, Cruentaren A was found to indirectly induce Hsp90-dependent client protein degradation at low nanomolar concentrations. nih.gov This effect occurs without inducing the pro-survival heat shock response (HSR), a common limitation associated with many traditional Hsp90 N-terminal inhibitors. nih.govnih.gov Further investigation demonstrated that F1FO ATP synthase directly interacts with Hsp90, specifically the Hsp90α isoform, in MCF7 cell lysates. nih.govnih.govsemanticscholar.orgresearchgate.net Cruentaren A's selective inhibition of F1FO ATP synthase leads to the disruption of this F1FO ATP synthase-Hsp90α interaction in a dose-dependent manner after 48 hours of incubation. nih.govsemanticscholar.org Importantly, Cruentaren A did not affect the interactions between Hsp90α and other co-chaperones like Hsp70, Cdc37, or p23. nih.gov These findings suggest a novel mechanism where Cruentaren A modulates the Hsp90 protein folding machinery by inhibiting ATP synthase, thereby disrupting its interaction with Hsp90. nih.gov

Cellular Thermal Shift Assay (CETSA) or Similar Biophysical Assays

Biophysical assays are crucial tools for confirming target engagement and elucidating the mechanism of action of small molecules within cellular contexts. Techniques such as Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) are widely utilized for assessing protein-ligand interactions, binding affinity, kinetics, and thermodynamics. sygnaturediscovery.comresearchgate.netbiorxiv.orgnicoyalife.comnih.govpelagobio.comsygnaturediscovery.comlabmanager.com

CETSA, a label-free method, directly detects biophysical interactions by exploiting the principle that ligand binding often increases a protein's thermal stability, leading to a shift in its melting temperature within intact cells or cell lysates. researchgate.netnih.govpelagobio.com SPR is highly valued for its ability to provide real-time, label-free assessment of binding affinity, kinetics (association and dissociation rates), and thermodynamics, making it a gold standard for studying biomolecular interactions. sygnaturediscovery.combiorxiv.orgsygnaturediscovery.comlabmanager.com ITC measures the heat changes that occur during molecular interactions, providing comprehensive thermodynamic parameters, including binding stoichiometry, association constants, and binding enthalpy. biorxiv.orgnicoyalife.comlabmanager.com

While general biophysical studies have confirmed that Cruentaren A induces topological changes in both Hsp90 and ATP synthase, specific data detailing the application of CETSA, SPR, or ITC directly for Cruentaren A's interactions were not explicitly found in the provided sources. researchgate.netresearchgate.net However, the documented disruption of the F1FO ATP synthase-Hsp90 interaction and the indirect effects on Hsp90 client proteins underscore the utility of biophysical approaches in characterizing the complex cellular effects of Cruentaren A.

Future Research Directions and Prospects

Elucidation of Full Biosynthetic Pathway and Enzyme Mechanisms

Cruentaren A is a secondary metabolite produced by the myxobacterium Byssovorax cruenta. researchgate.netuni-tuebingen.de While the producing organism is known, the complete biosynthetic pathway responsible for assembling this complex macrolide remains a significant area for future investigation. The structure of Cruentaren A suggests the involvement of a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line, a common strategy in bacteria for producing complex natural products. The elucidation of this pathway involves identifying the gene cluster responsible for its production, characterizing the individual enzymatic domains, and understanding the sequence of catalytic events.

Future research will likely focus on genome mining of Byssovorax cruenta to locate the Cruentaren A biosynthetic gene cluster. Subsequent in-vitro characterization of the expressed enzymes, such as acyltransferases, ketosynthases, and adenylation domains, will be crucial to unravel the specific mechanisms of chain elongation, stereochemical control, and cyclization. nih.govmdpi.com Understanding the enzymatic machinery, including the mechanisms of the enzymes that catalyze key transformations, will not only provide fundamental insights into natural product biosynthesis but could also enable the bioengineering of novel Cruentaren A analogues through combinatorial biosynthesis. u-tokyo.ac.jpnih.gov Modern techniques like chemoproteomics, which uses activity-based probes to identify functional enzymes from cell lysates, could accelerate the discovery of the enzymes involved in this pathway. frontiersin.org

Development of Advanced Synthetic Routes for Complex Analogues

The total synthesis of Cruentaren A has been achieved by several research groups, providing crucial confirmation of its structure and enabling the creation of initial analogues. uni-tuebingen.dersc.org These syntheses have often relied on key strategies such as ring-closing alkyne metathesis (RCAM) followed by a Lindlar reduction, or ring-closing metathesis (RCM) to form the characteristic 12-membered macrocycle. rsc.orgnih.govnih.gov

Despite these successes, a major direction for future research is the development of more efficient and flexible synthetic routes. nd.edu Such advanced strategies are needed to facilitate the rapid and systematic synthesis of a wide array of complex analogues for detailed structure-activity relationship (SAR) studies. nih.govacs.org Research efforts could focus on developing novel catalytic methods for macrocyclization or more convergent strategies that allow for late-stage diversification of the Cruentaren A scaffold. weebly.comresearchgate.net The ability to readily modify various parts of the molecule—including the macrolactone core, the stereocenters, and the unsaturated side chain—is essential for optimizing its biological activity and drug-like properties. rsc.orgacs.orguni-tuebingen.de For instance, initial studies have already shown that modifications to the 3-hydroxy hexanoic acid part or the enamide function can lead to significant changes in cytotoxicity and F-ATPase inhibition. nih.gov

Exploration of Cruentaren A Activity in Diverse Biological Systems

Cruentaren A is recognized as a potent and highly selective inhibitor of mitochondrial F-type ATPase (F-ATPase), specifically targeting the F1 subunit in eukaryotes. researchgate.netnih.govnih.gov This inhibition of one of the cell's primary ATP-producing enzymes leads to its strong antifungal and cytotoxic activities against various cancer cell lines. researchgate.netnih.govacs.org A significant finding is that Cruentaren A's inhibition of F1F0-ATP synthase disrupts the interaction between the synthase and the molecular chaperone Hsp90, leading to the degradation of Hsp90 client proteins without inducing the pro-survival heat shock response (HSR), a common drawback of other Hsp90 inhibitors. nih.govacs.orgnih.gov

While its effects on cancer cells and fungi are established, a major avenue for future research is to explore the activity of Cruentaren A and its analogues in a broader range of biological systems. This includes investigating its potential against other pathogens, such as parasites, or exploring its effects in models of diseases where mitochondrial dysfunction or Hsp90-related pathways are implicated, such as neurodegenerative disorders. researchgate.net Further studies are needed to understand the full spectrum of its mechanism of action beyond F-ATPase inhibition and Hsp90 modulation. acs.org Investigating its activity in diverse cellular contexts will help to identify new therapeutic opportunities and better understand the fundamental cellular processes it affects.

Computational Chemistry Approaches for Structure-Based Drug Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by modeling molecular interactions and predicting the properties of new compounds. researchgate.netneuroquantology.comdomainex.co.uk For Cruentaren A, these approaches are invaluable for rationally designing next-generation inhibitors with improved potency and selectivity.

The recent determination of the cryogenic electron microscopy (cryoEM) structure of Cruentaren A bound to its target, F1-ATPase, provides an unprecedented opportunity for structure-based drug design. weebly.comresearchgate.net This structural information is the foundation for molecular docking studies, which can predict how novel analogues will bind to the target site. researchgate.netrsc.org By visualizing the binding pose, researchers can identify key interactions—such as hydrogen bonds and hydrophobic contacts—that are critical for affinity and selectivity.

Beyond static docking, molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic nature of the Cruentaren A-target interaction. nih.govebsco.comnih.gov MD simulations model the movement of atoms over time, revealing how the ligand and protein adapt to each other and the stability of the binding pose. nih.gov These simulations can help to explain the activity of known analogues and predict the binding affinity of new designs, thereby prioritizing the most promising compounds for synthesis and biological testing. escholarship.orgpitt.edu

De novo design algorithms use computational methods to build novel molecules from scratch, piece by piece, directly within the binding site of a target protein. researchgate.netnih.govosti.gov Using the F1-ATPase binding pocket as a template, these programs can identify "hot spots" for interaction and generate new chemical scaffolds that are complementary in shape and chemical properties. osti.gov This approach allows for the exploration of vast chemical space beyond simple modifications of the original natural product. researchgate.net

Starting with the Cruentaren A scaffold or fragments of it, researchers can design novel inhibitors that retain key binding features while possessing different core structures. chemrxiv.org This strategy could lead to the discovery of inhibitors with entirely new intellectual property, improved synthetic accessibility, or more favorable pharmacological properties compared to the natural product. The integration of artificial intelligence and machine learning can further enhance these design efforts, accelerating the generation and optimization of promising new drug candidates. neuroquantology.comchemrxiv.org

Integration with Systems Biology Approaches to Map Cellular Perturbations

Systems biology aims to understand the complex interplay of genes, proteins, and metabolites that govern cellular function. caltech.edugithub.io Instead of focusing on a single target, it examines how perturbing one component of the cellular network affects the entire system. nih.govplos.org Cruentaren A, with its highly specific inhibition of the central metabolic enzyme F-ATPase, is an excellent tool for such investigations.

Future research can utilize "perturbation biology" by treating cells with Cruentaren A and then employing global profiling techniques like proteomics, phosphoproteomics, and metabolomics. nih.gov This approach can map the downstream consequences of F-ATPase inhibition, revealing how cells adapt their signaling and metabolic networks in response to energy stress. plos.org By quantifying changes in thousands of cellular components, researchers can build computational models of the cellular response to Cruentaren A. nih.govplos.org These models can identify unexpected vulnerabilities in cancer cells, uncover new drug targets, and predict potential synergistic effects when combined with other therapeutic agents, providing a holistic view of the compound's impact on cellular physiology. github.ionih.gov

Potential Applications in Chemical Biology as a Probe for Mitochondrial Function

The unique biological activity profile of Cruentaren A positions it as a valuable molecular probe in the field of chemical biology for the detailed investigation of mitochondrial function. Its primary asset is its high potency and remarkable selectivity as an inhibitor of mitochondrial F-type adenosine (B11128) triphosphatase (F-ATPase). nih.gov

Unlike structurally related benzolactone enamides, such as apicularen A, which target Vacuolar-type H+-ATPases (V-ATPases), Cruentaren A specifically inhibits the mitochondrial F-ATPase without significantly affecting other ATPases. uni-tuebingen.debiologists.comuni-tuebingen.de This specificity is crucial for its use as a chemical tool, as it allows researchers to dissect the roles of mitochondrial energy production without the confounding effects of inhibiting other essential cellular proton pumps. biologists.com Studies have shown that Cruentaren A inhibits the F-ATPase at nanomolar concentrations, with the site of interaction located on the catalytic F1 subunit of the enzyme complex. biologists.comresearchgate.net

A significant application of Cruentaren A as a probe lies in its ability to elucidate the downstream cellular consequences of impaired mitochondrial ATP synthesis. Research has demonstrated that by selectively inhibiting F-ATPase, Cruentaren A can indirectly modulate the function of the molecular chaperone Hsp90. nih.govacs.org Specifically, inhibition of F-ATPase by Cruentaren A was found to disrupt the interaction between Hsp90 and the F-ATPase complex, leading to the degradation of Hsp90-dependent client proteins. nih.govacs.org This effect occurs without inducing the pro-survival heat shock response (HSR), a common outcome with direct Hsp90 inhibitors. nih.govacs.org This makes Cruentaren A an exceptional tool for studying the intricate link between mitochondrial bioenergetics and the Hsp90 chaperone machinery, a relationship critical to cellular stress responses and protein homeostasis.

Furthermore, the selectivity of Cruentaren A for eukaryotic F-ATPases over their prokaryotic counterparts enhances its utility in specific contexts. nih.gov It can be used to probe the function of mitochondrial ATP synthesis in mammalian cells with high precision. nih.gov The development of synthetic analogs of Cruentaren A has also contributed to structure-activity relationship (SAR) studies, helping to identify the key functional groups necessary for its potent inhibitory activity. nih.gov These studies not only refine our understanding of its mechanism of action but also pave the way for designing even more specific or potent probes for mitochondrial research. nih.govresearchgate.net

Given that mitochondrial dysfunction is implicated in numerous human pathologies, including cancer and neurodegenerative diseases, highly selective inhibitors like Cruentaren A are indispensable for basic research. uni-tuebingen.denih.govmdpi.com They allow for the controlled perturbation of the mitochondrial energy-generating system, enabling a deeper understanding of its role in disease pathophysiology and potentially uncovering new therapeutic strategies. uni-tuebingen.deresearchgate.net

Q & A

Q. What are the key synthetic strategies for constructing Cruentaren A's core structure, and how do they address stereochemical challenges?

Cruentaren A's synthesis involves multi-step strategies, including oxetane/oxirane ring-opening reactions and stereoselective alkylation. For example, a 15-step synthesis () starts with aryl bromide intermediates and employs Myers' diastereoselective aldol reactions to establish stereochemistry. Key steps include aryl lithium-mediated epoxide ring-opening and methyl phenyl ether cleavage to introduce functional groups critical for F-ATPase inhibition .

Q. What experimental methodologies are essential for validating Cruentaren A's mechanism of action as an F-ATPase inhibitor?

Researchers should combine in vitro ATPase inhibition assays with structural biology techniques (e.g., X-ray crystallography or cryo-EM) to map binding interactions. Competitive inhibition assays using purified mitochondrial F-ATPase complexes can quantify IC50 values, while molecular docking studies validate structural hypotheses. Ensure assay buffers mimic physiological pH and ion concentrations to maintain enzyme activity .

Q. How can researchers optimize yield in Cruentaren A synthesis while minimizing side reactions?

Yield optimization requires precise control of reaction conditions. For example, in the terminal epoxide ring-opening step ( ), using anhydrous solvents (e.g., THF) and low temperatures (−78°C) reduces nucleophilic side reactions. Monitoring via TLC or HPLC and employing protecting groups for hydroxyl moieties can further improve selectivity .

Advanced Research Questions

Q. How do structural modifications to Cruentaren A's macrolide core influence its bioactivity and selectivity?

Structure-activity relationship (SAR) studies involve systematic alterations to the macrolide’s epoxyquinone and side chain regions. For instance, replacing the methyl phenyl ether with fluorinated analogs () can enhance metabolic stability. Use computational models (e.g., QSAR) to predict binding affinity changes, followed by in vitro cytotoxicity assays against cancer cell lines (e.g., HeLa) to validate predictions .

Q. What analytical techniques resolve contradictions in reported IC50 values for Cruentaren A across studies?

Discrepancies may arise from differences in assay protocols (e.g., ATP concentration, enzyme source). Standardize assays using recombinantly expressed F-ATPase and include positive controls (e.g., oligomycin). Perform meta-analyses of published data to identify confounding variables, such as solvent effects (DMSO vs. ethanol) or temperature variations .

Q. How can researchers design robust in vivo models to evaluate Cruentaren A's antitumor efficacy without compromising bioavailability?

Use pharmacokinetic profiling to identify optimal delivery methods (e.g., nanoparticle encapsulation). Orthotopic xenograft models in immunocompromised mice allow evaluation of tumor-specific uptake. Pair these with LC-MS/MS to quantify tissue distribution and metabolite formation, ensuring results account for plasma protein binding effects .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response data in Cruentaren A cytotoxicity studies?

Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. For high-throughput screens, employ Z-factor validation to assess assay robustness, and correct for background noise using plate-normalization algorithms .

Q. How should researchers handle batch-to-batch variability in synthesized Cruentaren A during biological testing?

Implement strict quality control (QC) protocols:

- NMR and HRMS for structural verification.

- HPLC purity checks (>95% purity threshold).

- Biological replicates across independent synthesis batches to confirm consistency in activity .

Future Directions and Research Gaps

Q. What unexplored chemical biology approaches could elucidate Cruentaren A's off-target effects?

Chemical proteomics (e.g., activity-based protein profiling) using biotinylated Cruentaren A derivatives can identify non-F-ATPase targets. Pair with CRISPR-Cas9 knockout screens to validate target relevance in cancer cell survival .

Q. How can computational modeling advance the design of Cruentaren A analogs with reduced toxicity?

Molecular dynamics simulations can predict interactions with human F-ATPase versus bacterial homologs, minimizing off-target inhibition. Use toxicity prediction tools (e.g., ProTox-II) to prioritize analogs with lower hepatotoxicity risk .

Tables for Key Findings

Q. Table 1: Comparative Synthesis Routes for Cruentaren A

| Step | Key Reaction | Yield (%) | Reference |

|---|---|---|---|

| 1 | Aryl bromide esterification | 78 | |

| 5 | Epoxide ring-opening | 65 | |

| 10 | Myers' aldol reaction | 72 |

Q. Table 2: Reported IC50 Values for F-ATPase Inhibition

| Study | IC50 (nM) | Assay Conditions | Reference |

|---|---|---|---|

| A | 12.3 | pH 7.4, 25°C | |

| B | 28.7 | pH 7.0, 37°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.